Dactolisib Tosylate

描述

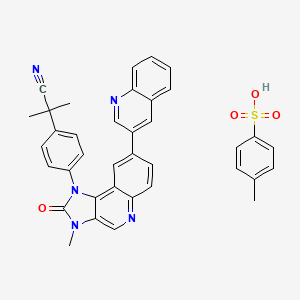

Structure

3D Structure of Parent

属性

IUPAC Name |

4-methylbenzenesulfonic acid;2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23N5O.C7H8O3S/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36;1-6-2-4-7(5-3-6)11(8,9)10/h4-17H,1-3H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWURTHAUPVXZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H31N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145535 | |

| Record name | Dactolisib tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028385-32-1 | |

| Record name | Dactolisib tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028385321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dactolisib tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DACTOLISIB TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54GT9151S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and properties of Dactolisib Tosylate

An In-depth Technical Guide to Dactolisib Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactolisib, also known as BEZ235, is a potent, orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] As the tosylate salt, it offers a stable form for research and development. This imidazoquinoline derivative competitively binds to the ATP-binding cleft of PI3K and mTOR, key components of a signaling pathway frequently overactivated in human cancers.[1][4][5] Its ability to inhibit both mTORC1 and mTORC2 complexes, along with all class I PI3K isoforms, positions it as a significant agent in oncology research.[6][7] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is the tosylate salt form of Dactolisib.[8] The active moiety, Dactolisib, is an imidazoquinoline derivative.[1]

| Property | Data | Reference(s) |

| IUPAC Name | 4-methylbenzenesulfonic acid;2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile | [8] |

| Synonyms | BEZ235 Tosylate, NVP-BEZ 235 Tosylate | [4][6] |

| CAS Number | 1028385-32-1 | [8] |

| Molecular Formula | C₃₇H₃₁N₅O₄S | [8] |

| Molecular Weight | 641.7 g/mol | [8] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5 | [8] |

| Solubility | DMSO: 33-34 mg/mL (ultrasonic and warming may be needed) | [5][9] |

Mechanism of Action and Biological Activity

Dactolisib is a dual ATP-competitive inhibitor of PI3K and mTOR kinases.[10] Activation of the PI3K/AKT/mTOR pathway is crucial for promoting cell growth, survival, and resistance to therapy.[1][2] By inhibiting both PI3K and mTOR, Dactolisib effectively blocks this signaling cascade, resulting in tumor cell growth inhibition and apoptosis.[1][2]

Signaling Pathway

Dactolisib targets two critical nodes in the PI3K/AKT/mTOR pathway. It inhibits the p110 subunits of PI3K, preventing the phosphorylation of PIP2 to PIP3. This, in turn, prevents the activation of AKT. Concurrently, it directly inhibits the kinase activity of both mTORC1 and mTORC2 complexes, blocking the phosphorylation of downstream effectors like p70S6K and 4E-BP1. This dual inhibition leads to a comprehensive shutdown of the pathway, impacting cell cycle progression, protein synthesis, and cell survival.

Inhibitory Activity

Dactolisib demonstrates potent inhibition against various PI3K isoforms and mTOR, including clinically relevant PI3K mutants.

| Target | IC₅₀ (nM) | Reference(s) |

| p110α (PI3Kα) | 4 | [6][9][11][12] |

| p110β (PI3Kβ) | 75 | [6][9][11][12] |

| p110γ (PI3Kγ) | 5 - 7 | [6][7][9][12] |

| p110δ (PI3Kδ) | 5 | [6][9][11][12] |

| p110α-H1047R mutant | 4.6 | [4][5][12] |

| p110α-E545K mutant | 5.7 | [4][5][12] |

| mTOR | 20.7 | [5][7][12] |

| ATR | 21 | [10] |

Experimental Protocols

General Experimental Workflow

A typical workflow for evaluating the in vitro efficacy of Dactolisib involves cell culture, treatment with the compound, and subsequent analysis of cell viability, pathway modulation, and apoptosis.

In Vitro PI3K Kinase Assay[10]

This protocol assesses the direct inhibitory effect of Dactolisib on PI3K isoforms.

-

Plate Preparation : The assay is conducted in a 384-well black plate.

-

Reagent Addition : To each well, add:

-

50 nL of test compound (Dactolisib) in 90% DMSO.

-

5 µL of reaction buffer containing 10 µg/mL l-α-phosphatidylinositol (PI) substrate.

-

The respective PI3K protein (e.g., 10 nM of p110α, 75 nM of p110β, etc.).

-

-

Reaction Initiation : Start the kinase reaction by adding 5 µL of 1 µM ATP.

-

Incubation : Incubate the plate for 60-120 minutes at room temperature.

-

Detection : Use a suitable kinase detection kit (e.g., Kinase-Glo) to measure the remaining ATP, which is inversely proportional to kinase activity.

Cell Viability Assay[13]

This method quantifies the effect of Dactolisib on cell proliferation.

-

Cell Seeding : Plate cells (e.g., 2,000-5,000 cells/well) in 96-well plates and allow them to adhere for 24 hours.

-

Treatment : Treat the cells with varying concentrations of this compound. Include untreated and vehicle-only (DMSO) controls.

-

Incubation : Incubate for the desired time period (e.g., 48-72 hours). The medium can be changed every 24 hours if needed.

-

Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTS reagent to each well.

-

Final Incubation : Incubate for 2-4 hours at 37°C.

-

Measurement : Measure the optical density (OD) at 450 nm using a microplate reader. Normalize the results to untreated control cells.

In Vivo Formulation and Administration[4][5][12]

For preclinical animal studies, Dactolisib can be formulated for oral administration.

-

Stock Solution : Prepare a concentrated stock solution of this compound in DMSO.

-

Vehicle Preparation : Several vehicles can be used:

-

PEG300/Saline : Add the stock solution to PEG300, mix, and then add an equal volume of saline.

-

NMP/PEG300 : Dissolve the compound in N-Methyl-2-pyrrolidone (NMP) with sonication, then add polyethylene glycol 300 (PEG300) to the final concentration (e.g., 5 mg/mL).

-

DMSO/Corn Oil : Add the stock solution to corn oil for a final DMSO concentration of ~10%.

-

-

Administration : Administer the final formulation to animals (e.g., mice) via oral gavage at the desired dosage (e.g., 50 mg/kg).

Disclaimer: All experimental protocols are provided as a guide. Researchers should optimize protocols based on their specific experimental conditions and cell lines, and adhere to all institutional and regulatory guidelines for animal research.

References

- 1. Dactolisib | C30H23N5O | CID 11977753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Dactolisib - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | C37H31N5O4S | CID 49803145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Dactolisib (Tosylate) - MedChem Express [bioscience.co.uk]

- 12. biocompare.com [biocompare.com]

Dactolisib Tosylate: A Technical Guide to Target Engagement and Validation Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactolisib Tosylate, also known as BEZ235, is a potent, orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] As a critical regulator of cell growth, proliferation, and survival, the PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[1][2][4] Dactolisib, an imidazoquinoline derivative, acts as an ATP-competitive inhibitor, targeting the kinase activity of both PI3K and mTOR, leading to the suppression of tumor cell growth and induction of apoptosis in cells with an overactive PI3K/mTOR pathway.[1][4][5] This technical guide provides an in-depth overview of the essential studies for confirming the target engagement and validating the therapeutic potential of this compound. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Mechanism of Action and Target Profile

Dactolisib is a pan-class I PI3K inhibitor and also targets mTORC1 and mTORC2.[6] It binds to the ATP-binding cleft of these enzymes, effectively blocking their kinase activity.[7] This dual inhibition is critical as it can prevent the feedback activation of PI3K signaling that is often observed with mTORC1-specific inhibitors. The primary molecular targets of Dactolisib include the p110 isoforms of PI3K (α, β, γ, and δ) and mTOR.

Quantitative Target Inhibition Data

The following table summarizes the in vitro inhibitory activity of Dactolisib against its primary targets.

| Target | IC50 (in cell-free assays) | Reference |

| p110α | 4 nM | [5][6] |

| p110γ | 5 nM | [5][6] |

| p110δ | 7 nM | [5][6] |

| p110β | 75 nM | [5][6] |

| mTOR | 20.7 nM | [5][6] |

| mTOR (p70S6K) | 6 nM | [5] |

Signaling Pathway

Dactolisib exerts its effects by inhibiting the PI3K/AKT/mTOR signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. Dactolisib's inhibition of PI3K and mTOR effectively shuts down this signaling pathway.

Target Engagement and Validation Experimental Protocols

To confirm that Dactolisib is engaging its intended targets and producing the desired biological effects, a series of in vitro experiments are essential.

Western Blotting for Phosphorylated Protein Analysis

This protocol is designed to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as AKT and S6 ribosomal protein (S6). A reduction in the phosphorylated forms of these proteins upon Dactolisib treatment indicates successful target engagement.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus (e.g., wet or semi-dry)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, rabbit anti-phospho-S6 (Ser235/236), rabbit anti-total S6, and a loading control like mouse anti-GAPDH)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 2, 6, 24, or 48 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Dactolisib | C30H23N5O | CID 11977753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the PI3K/mTOR Pathway Signaling Cascade and its Inhibition by BEZ235

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2] It further details the mechanism and effects of BEZ235 (Dactolisib), a potent dual PI3K/mTOR inhibitor.[3][4][5] This document is intended to be a valuable resource for researchers and professionals involved in oncology drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the signaling cascade and experimental workflows.

The PI3K/mTOR Signaling Pathway: A Central Regulator of Cell Fate

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs a multitude of cellular processes, including cell growth, metabolism, proliferation, survival, and angiogenesis.[2] The cascade is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones.

Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT (also known as protein kinase B or PKB) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[1] This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).[1]

Activated AKT proceeds to phosphorylate a wide array of downstream substrates, modulating their activity to promote cell survival and proliferation.[2] A key downstream effector of AKT is mTOR, a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1]

-

mTORC1 , when activated, promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[6]

-

mTORC2 is primarily involved in the activation of AKT, creating a positive feedback loop, and also plays a role in regulating the cytoskeleton.[1]

Dysregulation of the PI3K/mTOR pathway, often through mutations in key components like PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a common event in many human cancers, making it an attractive target for therapeutic intervention.[2][3][4]

BEZ235 (Dactolisib): A Dual PI3K/mTOR Inhibitor

BEZ235, also known as Dactolisib, is an imidazoquinoline derivative that functions as a dual inhibitor of PI3K and mTOR kinases.[3][5] It competitively binds to the ATP-binding cleft of both PI3K and mTOR, thereby blocking their catalytic activity.[7] By targeting both PI3K and mTOR (both mTORC1 and mTORC2), BEZ235 offers a more comprehensive blockade of the pathway compared to inhibitors that target only a single component.[4][8] This dual inhibition can prevent the feedback activation of AKT that is often observed with mTORC1-specific inhibitors.[4] Preclinical studies have demonstrated that BEZ235 can inhibit the proliferation of various cancer cell lines, induce cell cycle arrest and apoptosis, and suppress tumor growth in xenograft models.[3][4][9]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of BEZ235 from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of BEZ235

| Target | IC50 (nM) | Assay Type | Reference |

| p110α (PI3Kα) | 4 | Cell-free | [7][8] |

| p110γ (PI3Kγ) | 5 | Cell-free | [7][8] |

| p110δ (PI3Kδ) | 7 | Cell-free | [7][8] |

| p110β (PI3Kβ) | 75 | Cell-free | [7][8] |

| mTOR | 20.7 | K-LISA | [7] |

| p70S6K (downstream of mTOR) | 6 | Cell-free | [7] |

Table 2: Anti-proliferative Activity of BEZ235 in Cancer Cell Lines

| Cell Line | Cancer Type | GI50/IC50 (nM) | Reference |

| HCT116 | Colorectal Carcinoma | 14.3 ± 6.4 | [7] |

| DLD-1 | Colorectal Carcinoma | 9.0 ± 1.5 | [7] |

| SW480 | Colorectal Carcinoma | 12.0 ± 1.6 | [7] |

| PC3M | Prostate Cancer (PTEN-null) | ~10-12 | |

| U87MG | Glioblastoma (PTEN-null) | ~10-12 |

Table 3: Effects of BEZ235 on Cell Cycle and Apoptosis

| Cell Line | Cancer Type | BEZ235 Concentration | Effect | Reference |

| K562/A (doxorubicin-resistant) | Chronic Myelogenous Leukemia | 200 nM | Increased G0/G1 arrest | [9][10] |

| K562/A (doxorubicin-resistant) | Chronic Myelogenous Leukemia | 200 nM | Increased apoptosis (12.97±0.91% vs. 7.37±0.42% in control) | [9][10] |

| CA46 and RAJI | Burkitt Lymphoma | 100 nM | G0/G1 phase arrest | [11] |

| CA46 and RAJI | Burkitt Lymphoma | 100 nM | Significant increase in late apoptotic cells after 72h | [11] |

| UMRC6 | Renal Cell Carcinoma | 500 nM | Increased G1 phase from 54.54% to 69.03% | [12] |

| 786-0 | Renal Cell Carcinoma | 500 nM | Increased G1 phase from 54.76% to 71.79% | [12] |

| UOK121 | Renal Cell Carcinoma | 500 nM | Increased G1 phase from 51.79% to 73.30% | [12] |

Table 4: In Vivo Efficacy of BEZ235 in Xenograft Models

| Xenograft Model | Cancer Type | BEZ235 Dose | Treatment Duration | Tumor Growth Inhibition | Reference |

| NCI-N87 | Gastric Cancer | 20 mg/kg/day | 2 weeks | 53% | [1] |

| NCI-N87 | Gastric Cancer | 40 mg/kg/day | 2 weeks | 70% | [1] |

| 786-O | Renal Cell Carcinoma | Not specified | 21 days | Significant growth arrest | [9] |

| A498 | Renal Cell Carcinoma | Not specified | 21 days | Significant growth arrest | [9] |

| OCIP16 | Pancreatic Cancer | 45 mg/kg, 5 days/week | 3-5 weeks | 56% | [13] |

| OCIP17 | Pancreatic Cancer | 45 mg/kg, 5 days/week | 3-5 weeks | 36% | [13] |

| OCIP21 | Pancreatic Cancer | 45 mg/kg, 5 days/week | 3-5 weeks | 46% | [13] |

Mandatory Visualizations

Caption: The PI3K/mTOR signaling pathway and points of inhibition by BEZ235.

Caption: A typical experimental workflow for evaluating BEZ235.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the effects of BEZ235 on the PI3K/mTOR pathway.

Western Blotting for PI3K/mTOR Pathway Proteins

Objective: To determine the effect of BEZ235 on the phosphorylation status and total protein levels of key components of the PI3K/mTOR signaling pathway.

Materials:

-

Cancer cell lines of interest

-

BEZ235

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of BEZ235 or vehicle control (DMSO) for the desired time period (e.g., 6, 24, or 48 hours).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using the BCA protein assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

-

Signal Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (MTT or CCK-8)

Objective: To assess the effect of BEZ235 on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines

-

BEZ235

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of BEZ235 (and a vehicle control) in triplicate.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Addition of Reagent:

-

For MTT assay: Add MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible. Then, add the solubilization solution and incubate until the crystals are fully dissolved.

-

For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the drug concentration.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by BEZ235.

Materials:

-

Cancer cell lines

-

BEZ235

-

Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with BEZ235 or vehicle control for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of BEZ235 in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for xenograft implantation

-

BEZ235 formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer BEZ235 (at a predetermined dose, e.g., 20-45 mg/kg) or vehicle control to the mice daily via oral gavage for a specified duration (e.g., 2-4 weeks).

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting or immunohistochemistry). Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Conclusion

The PI3K/mTOR pathway remains a highly validated and compelling target for cancer therapy. BEZ235, as a dual inhibitor of both PI3K and mTOR, represents a rational therapeutic strategy to overcome the limitations of single-agent inhibitors. This technical guide provides a foundational resource for researchers working with BEZ235, offering a detailed understanding of its mechanism of action, a compilation of its quantitative effects, and robust protocols for its preclinical evaluation. The provided visualizations and structured data aim to facilitate experimental design and data interpretation, ultimately contributing to the advancement of research in this critical area of oncology drug development. While preclinical data for BEZ235 has been promising, its clinical development has been hampered by toxicity and limited efficacy in some settings.[5][12][14] Further research is warranted to identify predictive biomarkers of response and to explore rational combination strategies to enhance its therapeutic window.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. bosterbio.com [bosterbio.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]

- 13. Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase 1/1b dose escalation and expansion study of BEZ235, a dual PI3K/mTOR inhibitor, in patients with advanced solid tumors including patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Dactolisib Tosylate: A Dual PI3K/mTOR Inhibitor's Role in Orchestrating Autophagy and Apoptosis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dactolisib Tosylate, also known as BEZ235, is a potent, orally bioavailable imidazoquinoline derivative that dually inhibits phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a common feature in a multitude of human cancers, promoting cell growth, survival, and resistance to therapies.[3][4] Dactolisib, by targeting two key nodes in this critical pathway, has demonstrated significant antitumor activity in preclinical models, primarily through the induction of two fundamental cellular processes: autophagy and apoptosis.[1][5] This technical guide provides an in-depth analysis of the molecular mechanisms by which Dactolisib induces these processes, presents quantitative data from various studies, details relevant experimental protocols, and visualizes the complex signaling and experimental workflows.

Mechanism of Action: Dual Inhibition of PI3K and mTOR

Dactolisib competitively binds to the ATP-binding cleft of both PI3K and mTOR kinases, inhibiting their catalytic activity.[6] Its inhibitory action spans across the class I PI3K isoforms (p110α, β, γ, and δ) and both mTOR complexes, mTORC1 and mTORC2.[2][7] This dual inhibition leads to a comprehensive shutdown of the PI3K/Akt/mTOR pathway, which in turn affects downstream effectors that regulate cell cycle progression, proliferation, and survival.[8] The inhibition of this pathway is a primary trigger for the induction of both apoptosis and autophagy in susceptible cancer cells.[4][9]

Dactolisib-Induced Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Dactolisib has been shown to induce apoptosis across a range of cancer cell lines.[5][10] The pro-apoptotic effects are often characterized by the activation of caspases, cleavage of poly-ADP-ribose polymerase (PARP), and changes in the expression of Bcl-2 family proteins.[5][8]

Quantitative Data on Dactolisib-Induced Apoptosis

The pro-apoptotic efficacy of Dactolisib, alone or in combination with other agents, has been quantified in several studies.

| Cell Line | Treatment | Apoptotic Cell Percentage | Reference |

| A172 (Glioblastoma) | 20 nM Dactolisib + 100 µM TMZ + RT (24h) | 44.5 ± 3.5% | [5] |

| A172 (Glioblastoma) | 20 nM Dactolisib + 100 µM TMZ (24h) | 30.3 ± 1.9% | [5] |

| K562/A (Doxorubicin-resistant Leukemia) | Dactolisib (concentration not specified) | 12.97 ± 0.91% | [10] |

| Control K562/A | Vehicle | 7.37 ± 0.42% | [10] |

| A549 (Lung Cancer) | Dactolisib (concentration not specified) | 16.9% (early apoptosis) | [11] |

| A549 (Lung Cancer) | Dactolisib + Lys05 | 96.3% (early apoptosis) | [11] |

Dactolisib-Induced Autophagy

Autophagy is a cellular self-degradation process that is essential for maintaining homeostasis by recycling damaged organelles and proteins.[3] The mTOR signaling pathway is a negative regulator of autophagy.[12] By inhibiting mTOR, Dactolisib potently induces autophagy, which is typically observed through the increased expression of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and the degradation of p62/SQSTM1.[9][12]

The role of Dactolisib-induced autophagy in cancer therapy is complex and context-dependent. In some instances, autophagy acts as a survival mechanism, counteracting the drug's cytotoxic effects.[3][12] This has led to the exploration of combination therapies where autophagy inhibitors are used to enhance the pro-apoptotic effects of Dactolisib.[6][13] Conversely, in other scenarios, excessive autophagy can lead to a form of programmed cell death known as autophagic cell death.[6]

Quantitative Data on Dactolisib's Inhibitory Activity

Dactolisib's potency as a dual PI3K/mTOR inhibitor has been well-characterized.

| Target | IC50 Value | Reference |

| PI3Kα | 4 nM | [2] |

| PI3Kβ | 75 nM | [2] |

| PI3Kγ | 7 nM | [2] |

| PI3Kδ | 5 nM | [2] |

| mTOR | 20.7 nM | [14] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Dactolisib Action

The following diagram illustrates the central role of Dactolisib in inhibiting the PI3K/Akt/mTOR pathway and its subsequent effects on apoptosis and autophagy.

References

- 1. Dactolisib | C30H23N5O | CID 11977753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Facebook [cancer.gov]

- 5. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NVP-BEZ235-induced autophagy as a potential therapeutic approach for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of Autophagy Increases Proliferation Inhibition and Apoptosis Induced by the PI3K/mTOR Inhibitor NVP-BEZ235 in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of autophagy by PI3K/MTOR and PI3K/MTOR/BRD4 inhibitors suppresses HIV-1 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. frontierspartnerships.org [frontierspartnerships.org]

- 12. Dual PI3K/mTOR inhibitor NVP-BEZ235-induced apoptosis of hepatocellular carcinoma cell lines is enhanced by inhibitors of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Autophagy inhibition enhances colorectal cancer apoptosis induced by dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor NVP-BEZ235 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

The Dual Inhibitory Action of Dactolisib Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactolisib (also known as BEZ235) is a potent, orally bioavailable small molecule that has garnered significant interest in oncological research due to its dual inhibitory action against phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] As a member of the imidazoquinoline derivative class of compounds, Dactolisib tosylate, the salt form of the active molecule, offers a promising therapeutic strategy by simultaneously targeting two critical nodes in a signaling pathway frequently dysregulated in cancer.[3][4] This technical guide provides an in-depth overview of the core mechanism of Dactolisib, its quantitative inhibitory profile, detailed experimental protocols for its characterization, and a summary of its preclinical and clinical evaluation.

Mechanism of Dual Inhibition

Dactolisib functions as an ATP-competitive inhibitor, targeting the kinase domains of both PI3K and mTOR.[5][6] The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[7][8] In many human cancers, this pathway is constitutively activated, promoting tumorigenesis and resistance to therapy.[1][7]

By inhibiting class I PI3K isoforms (p110α, β, γ, and δ), Dactolisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][5] This, in turn, blocks the recruitment and activation of downstream effectors such as the serine/threonine kinase AKT.[9] Concurrently, Dactolisib inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), further downstream in the pathway.[4][6] This dual blockade leads to a more comprehensive shutdown of the PI3K/AKT/mTOR signaling, resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1][7]

Quantitative Inhibitory Profile

The potency of Dactolisib has been quantified through various in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values determined for different PI3K isoforms and mTOR. These values are summarized in the table below.

| Target | IC50 (nM) |

| PI3Kα (p110α) | 4[4][5][6] |

| PI3Kβ (p110β) | 75[4][5][6] |

| PI3Kγ (p110γ) | 5[5][6] |

| PI3Kδ (p110δ) | 7[4][5][6] |

| mTOR | 6 - 20.7[5][6] |

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general procedure to determine the IC50 values of Dactolisib against PI3K isoforms and mTOR.

Materials:

-

Recombinant PI3K isoforms (p110α, β, γ, δ) and mTOR kinase

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

This compound

-

ATP

-

Kinase reaction buffer

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase reaction buffer, the respective recombinant kinase, and the Dactolisib dilution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of kinase activity against the logarithm of the Dactolisib concentration.[5]

Cell Viability Assay (CCK-8/MTS)

This protocol is used to assess the effect of Dactolisib on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTS reagent

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

Add the CCK-8 or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[1][5]

Western Blot Analysis

This protocol is used to detect the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following Dactolisib treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K, anti-S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[9][10]

Cell Cycle Analysis

This protocol is used to determine the effect of Dactolisib on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for a specified duration.

-

Harvest the cells and fix them in ice-cold 70% ethanol.

-

Wash the cells and resuspend them in PI staining solution.

-

Incubate the cells in the dark to allow for DNA staining.

-

Analyze the cell cycle distribution using a flow cytometer.[9]

Apoptosis Assay

This protocol is used to quantify the induction of apoptosis by Dactolisib.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for a desired time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Caption: PI3K/AKT/mTOR Signaling Pathway with Dactolisib Inhibition Points.

Caption: General Experimental Workflow for In Vitro Characterization of Dactolisib.

Preclinical and Clinical Summary

In Vivo Preclinical Studies

Dactolisib has demonstrated significant anti-tumor activity in various preclinical cancer models.[1] In xenograft models of glioblastoma, oral administration of Dactolisib, both as a single agent and in combination with standard-of-care therapies like temozolomide and radiation, has been shown to inhibit tumor growth and prolong survival.[1] Similar efficacy has been observed in preclinical models of other solid tumors.[11] However, some in vivo studies have also reported dose-limiting toxicities, which has been a consideration for its clinical development.[5]

Clinical Trials

Dactolisib was one of the first PI3K inhibitors to enter clinical trials.[2] It has been evaluated in various Phase I and II clinical trials for a range of solid tumors.[2][12] While some clinical activity, such as disease stabilization, has been observed, the overall efficacy has been modest. A significant challenge in the clinical development of Dactolisib has been its tolerability profile, with adverse events such as fatigue, diarrhea, nausea, and mucositis being commonly reported.[11][12] Several trials were terminated early due to toxicity and a lack of significant clinical benefit.[2]

Conclusion

This compound remains a valuable tool for cancer research due to its potent dual inhibition of the PI3K and mTOR pathways. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an important compound for investigating the role of the PI3K/AKT/mTOR signaling cascade in cancer. While its clinical development has faced challenges related to toxicity and efficacy, the insights gained from studies with Dactolisib continue to inform the development of next-generation PI3K and mTOR inhibitors with improved therapeutic windows.

References

- 1. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dactolisib - Wikipedia [en.wikipedia.org]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]

- 4. Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scienceopen.com [scienceopen.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phase II Study of BEZ235 versus Everolimus in Patients with Mammalian Target of Rapamycin Inhibitor‐Naïve Advanced Pancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dactolisib Tosylate: Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactolisib Tosylate, also known as BEZ235, is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3][4][5] By targeting both PI3K and mTOR, two key kinases in the PI3K/AKT/mTOR signaling pathway, Dactolisib effectively modulates cell growth, proliferation, survival, and motility.[3][6][7] This pathway is frequently hyperactivated in various cancers, making Dactolisib a compound of significant interest for oncology research and drug development.[7][8] These application notes provide detailed protocols for in vitro cell culture experiments to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

Dactolisib is an imidazoquinoline derivative that acts as an ATP-competitive inhibitor of all four class I PI3K isoforms (p110α, β, γ, and δ) and mTOR, including both mTORC1 and mTORC2 complexes.[1][2][4][9] Inhibition of the PI3K/Akt/mTOR pathway by Dactolisib leads to decreased phosphorylation of downstream effectors such as Akt, S6 ribosomal protein, and 4E-BP1, ultimately resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor cell growth.[2][8]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| p110α | 4 | Cell-free kinase assay |

| p110β | 75 | Cell-free kinase assay |

| p110γ | 5 | Cell-free kinase assay |

| p110δ | 7 | Cell-free kinase assay |

| mTOR | 6 | Cell-free kinase assay |

| mTOR (K-LISA) | 20.7 | Biochemical mTOR K-LISA assay |

| p70S6K (S235/S236P-RPS6) | 6.5 | In-cell assay |

Data compiled from multiple sources.[1][2][4][5]

Table 2: this compound IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay |

| HCT116 | Colorectal Carcinoma | 14.3 ± 6.4 | Not specified |

| DLD-1 | Colorectal Carcinoma | 9.0 ± 1.5 | Not specified |

| SW480 | Colorectal Carcinoma | 12.0 ± 1.6 | Not specified |

| PC3M | Prostate Cancer | ~10-12 | Cell Proliferation Assay |

| U87MG | Glioblastoma | ~10-12 | Cell Proliferation Assay |

| A172 | Glioblastoma | >80 (at 48h) | CCK-8 Assay |

| SHG44 | Glioma | ~20 (at 48h) | CCK-8 Assay |

| T98G | Glioblastoma | ~20 (at 48h) | CCK-8 Assay |

| MCF7 | Breast Cancer | 730 | Growth Inhibition Assay |

| A549 | Lung Cancer | 1080 | MTT Assay |

| HeLa | Cervical Cancer | 1090 | MTT Assay |

Data compiled from multiple sources. IC50 values can vary based on the assay method and experimental conditions.[1][2][8]

Signaling Pathway and Experimental Workflow

Caption: Dactolisib inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: General workflow for in vitro evaluation of Dactolisib.

Experimental Protocols

Cell Culture and this compound Preparation

-

Cell Lines: A variety of cancer cell lines can be used, such as those listed in Table 2 (e.g., A172, SHG44, T98G glioblastoma cells).[8] Culture cells in the recommended medium (e.g., DMEM for A172 cells) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.[8]

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1][5] For working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

Cell Viability Assay (CCK-8 or MTT)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Procedure:

-

Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[8]

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 100 µM) or a vehicle control (DMSO).[8]

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[8]

-

For CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[8]

-

For MTT Assay: Add MTT reagent (final concentration 0.5 mg/mL) and incubate for 4 hours.[10] Then, remove the medium and add 200 µL of DMSO to dissolve the formazan crystals.[10]

-

Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[8][10]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins within the PI3K/Akt/mTOR pathway.

-

Procedure:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).[8]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate 20-50 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[8][11]

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against p-Akt (Ser473), total Akt, p-S6, total S6, p-4E-BP1, total 4E-BP1, and a loading control like β-actin or GAPDH.[2][8]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][12]

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry can be used to determine the effect of Dactolisib on cell cycle distribution and to quantify apoptosis.

-

Cell Cycle Analysis:

-

Seed cells in 6-well plates and treat with this compound for 24-48 hours.[8]

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.[13]

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[13]

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Treat cells with Dactolisib as described for the cell cycle analysis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.[13]

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[13]

-

Incubate for 15 minutes at room temperature in the dark.[13]

-

Analyze the stained cells by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

-

Conclusion

This compound is a valuable tool for investigating the role of the PI3K/Akt/mTOR signaling pathway in cancer cell biology. The protocols outlined in these application notes provide a framework for researchers to assess the in vitro effects of Dactolisib on cell viability, protein signaling, cell cycle progression, and apoptosis. These experiments are crucial for understanding the therapeutic potential of Dactolisib and for the development of novel anti-cancer strategies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dactolisib | C30H23N5O | CID 11977753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Facebook [cancer.gov]

- 7. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dactolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Cell viability assay [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. 4.5. Western Blot [bio-protocol.org]

- 13. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]

Application Notes and Protocols for Western Blot Analysis of the PI3K Pathway Following BEZ235 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a variety of human cancers, making it a prime target for therapeutic intervention.[3] NVP-BEZ235 is a potent dual inhibitor that targets both PI3K and mTOR kinases by binding to their ATP-binding clefts.[4][5] This dual inhibition is designed to overcome the feedback activation of Akt that can occur with mTOR-only inhibitors.[1]

Western blotting is a fundamental technique used to analyze the effects of inhibitors like BEZ235 on specific proteins within a signaling cascade. By quantifying the changes in the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway, researchers can assess the efficacy and mechanism of action of such targeted therapies. These application notes provide detailed protocols for treating cells with BEZ235 and subsequently performing Western blot analysis to measure the phosphorylation levels of key pathway proteins, including Akt, mTOR, S6 ribosomal protein (S6), and 4E-binding protein 1 (4E-BP1).

Mechanism of Action of BEZ235 in the PI3K Pathway

BEZ235 treatment is expected to decrease the phosphorylation of several key proteins in the PI3K/Akt/mTOR pathway. Studies have consistently shown that BEZ235 effectively reduces the phosphorylation of Akt at Ser473 and Thr308, mTOR at Ser2448, and downstream targets such as p70S6K and 4E-BP1.[1][6] This inhibition of the PI3K/mTOR pathway leads to cell cycle arrest, typically at the G0/G1 phase, and the induction of apoptosis in cancer cells.[1][5]

Data Presentation: Quantitative Analysis of Protein Phosphorylation after BEZ235 Treatment

The following table summarizes the expected outcomes on the phosphorylation of key PI3K pathway proteins following treatment with BEZ235, as documented in various studies. The extent of inhibition can be cell-type and dose-dependent.

| Cell Line | Treatment Concentration | Treatment Duration | p-Akt (Ser473) Change | p-mTOR Change | p-S6 Change | p-4E-BP1 Change | Reference |

| K562/A (Doxorubicin-resistant) | 200 nM | Not Specified | Significantly Decreased | Significantly Decreased | Significantly Decreased (p-p70S6K) | Significantly Decreased | [6] |

| Renal Cell Carcinoma (UMRC6, 786-0, UOK121) | 10-1000 nM | 48 hours | Decreased | Decreased | Not Specified | Not Specified | [7] |

| Thyroid Cancer (IHH4, K1, BCPAP, C643) | 200 nM | 6, 12, 24 hours | Decreased (Ser473 & Thr308) | Decreased | Not Specified | Not Specified | [2] |

| Breast Cancer Cells | 0-2000 nM | 6 hours | Decreased | Not Specified | Decreased | Decreased | [8] |

| Burkitt Lymphoma (CA46, RAJI) | 1-1000 nM | 24, 48, 72 hours | Decreased (Ser473 & Thr308) | Not Specified | Decreased (pRS6) | Not Specified | [5] |

| PROS Fibroblasts | 100 nM | 2 days | Decreased | Not Specified | Decreased | Not Specified | [9] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: PI3K/Akt/mTOR pathway indicating dual inhibition by BEZ235.

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment with BEZ235

-

Cell Seeding: Plate the desired cancer cell line in appropriate culture dishes or plates and grow to 70-80% confluency in standard growth medium.

-

BEZ235 Preparation: Prepare a stock solution of BEZ235 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM to 1 µM).

-

Treatment: Replace the existing medium with the BEZ235-containing medium. Include a vehicle control (DMSO-treated) group.

-

Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

Protein Extraction

-

Washing: Place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish. A recommended modified RIPA buffer recipe for preserving phosphorylated proteins is as follows:

-

50 mM Tris-HCl (pH 8.0)

-

150 mM NaCl

-

1% NP-40 or Triton X-100

-

0.5% sodium deoxycholate

-

0.1% SDS

-

1 mM Phenylmethylsulfonyl fluoride (PMSF)

-

1X Protease Inhibitor Cocktail

-

1 mM Sodium orthovanadate (Na3VO4)

-

10 mM Sodium Fluoride (NaF)

-

5 mM Sodium pyrophosphate (Na4P2O7)

-

10 mM β-glycerophosphate[10]

-

-

Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

Protein Quantification

-

Assay Selection: Determine the protein concentration of the lysates using a Bradford or BCA protein assay, following the manufacturer's instructions.

-

Standard Curve: Prepare a standard curve using bovine serum albumin (BSA).

-

Measurement: Measure the absorbance of the standards and samples and calculate the protein concentration.

SDS-PAGE

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

-

Running the Gel: Run the gel in 1X running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

Western Blotting

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally recommended.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt (Ser473), anti-phospho-mTOR (Ser2448), anti-phospho-S6, anti-phospho-4E-BP1, and their total protein counterparts, as well as a loading control like β-actin or GAPDH) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and then to the loading control to determine the relative change in phosphorylation upon BEZ235 treatment.

References

- 1. phos-tag.com [phos-tag.com]

- 2. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. bio-rad.com [bio-rad.com]

- 5. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bostonbioproducts.com [bostonbioproducts.com]

- 7. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. oncotarget.com [oncotarget.com]

- 10. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]

Application Notes and Protocols for Cell Viability Assays with Dactolisib Tosylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing colorimetric cell viability assays, specifically the MTT and CCK-8 assays, to evaluate the cytotoxic effects of Dactolisib Tosylate. Detailed protocols and data presentation guidelines are included to ensure robust and reproducible results.

Introduction to this compound

Dactolisib (also known as BEZ235) is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3][4] By targeting both PI3K and mTOR, key components of the PI3K/Akt/mTOR signaling pathway, Dactolisib effectively disrupts critical cellular processes such as cell growth, proliferation, survival, and apoptosis.[3][5][6] This pathway is frequently hyperactivated in various cancers, making Dactolisib a promising candidate for cancer therapy.[7][8] Cell viability assays are crucial for determining the dose-dependent cytotoxic effects of Dactolisib on different cancer cell lines.

Principles of Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) are two widely used colorimetric assays to assess cell viability.

-

MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10] The insoluble formazan is then solubilized, and the absorbance is measured, which correlates to the number of viable cells.[9][10]

-

CCK-8 Assay: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble orange formazan dye.[11][12] The amount of formazan is directly proportional to the number of living cells and can be measured by absorbance.[12] The CCK-8 assay is generally considered more sensitive and less toxic than the MTT assay.[10]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dactolisib (BEZ235) in various human cancer cell lines, as determined by MTT and CCK-8 assays. This data provides a reference for expected potency and aids in the selection of appropriate concentration ranges for future experiments.

| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) | Reference |

| HCT-116 | Colorectal Carcinoma | MTT | 72 | 0.56 | [4] |

| HepG2 | Hepatocellular Carcinoma | MTT | 72 | Not specified | [4] |

| HL-60 | Promyelocytic Leukemia | MTT | 48 | 0.91 | [4] |

| SU-DHL-6 | B-cell Lymphoma | CCK-8 | 72 | Not specified | [4] |

| SW-620 | Colorectal Adenocarcinoma | MTT | 48-72 | 0.87 | [4] |

| A172 | Glioblastoma | CCK-8 | 48 | ~0.02 | [13] |

| SHG44 | Glioma | CCK-8 | 48 | ~0.02 | [13] |

| T98G | Glioblastoma | CCK-8 | 48 | ~0.04 | [13] |

Experimental Protocols

I. General Recommendations for this compound Preparation

-

Solvent: this compound is soluble in dimethyl sulfoxide (DMSO).[2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.

-

Storage: Store the stock solution at -80°C for long-term storage and protected from light.[14]

-

Working Dilutions: On the day of the experiment, prepare working concentrations by diluting the stock solution in a complete cell culture medium.[14] Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

II. MTT Assay Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

-

This compound stock solution

-

MTT reagent (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium and incubate overnight (or until cells adhere).

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Dactolisib. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

III. CCK-8 Assay Protocol

This protocol provides a more streamlined approach to assessing cell viability.

Materials:

-

This compound stock solution

-

CCK-8 reagent

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate and pre-incubate for 24 hours.[11][16][17]

-

Drug Treatment: Add 10 µL of various concentrations of this compound to the wells. Include appropriate controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[16][17]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[11][16][17][18] Be careful to avoid introducing bubbles.[11][16]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[11][16][17][18] The incubation time may need to be optimized based on the cell type and density.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[11][16][17][18]

Visualizations

The following diagrams illustrate the signaling pathway targeted by Dactolisib and the general workflows for the cell viability assays.

Caption: Dactolisib inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: General workflows for MTT and CCK-8 cell viability assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Dactolisib | C30H23N5O | CID 11977753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. dactolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining [synapse.patsnap.com]

- 11. apexbt.com [apexbt.com]

- 12. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]

- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 16. ptglab.com [ptglab.com]

- 17. dojindo.co.jp [dojindo.co.jp]

- 18. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Dactolisib Tosylate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Dactolisib Tosylate, also known as BEZ235 Tosylate, is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3][4] This document provides detailed application notes and protocols for the preparation and use of this compound stock solutions in cell culture experiments.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental results.

| Property | Value | Source |

| Synonyms | BEZ235 Tosylate, NVP-BEZ235 Tosylate | [1] |

| Molecular Formula | C₃₇H₃₁N₅O₄S | [1] |

| Molecular Weight | 641.74 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO (up to 34 mg/mL or 52.98 mM) | [1][2] |

| Insoluble in water and ethanol | [5] |

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

This compound exerts its anti-proliferative and pro-apoptotic effects by inhibiting key kinases in the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, survival, and metabolism. A simplified representation of this pathway and the inhibitory action of Dactolisib is provided below.

Caption: Dactolisib inhibits PI3K and mTOR, blocking downstream signaling.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 6.4174 mg of this compound (Molecular Weight: 641.74 g/mol ).

-

Dissolution: Add the weighed powder to a sterile amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, add 1 mL of DMSO to 6.4174 mg of powder.

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.[2]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[1]

Experimental Workflow for Cell Treatment

The following diagram illustrates the workflow from the prepared stock solution to the treatment of cells in culture.

Caption: Workflow for Dactolisib stock preparation and cell treatment.

Recommended Working Concentrations

The optimal working concentration of this compound is cell-line dependent and should be determined empirically for each experimental system. The following table provides a range of concentrations reported in the literature.

| Cell Line | Assay | Working Concentration | Outcome | Source |

| Glioma stem cells | Proliferation | 10-320 µM | Dose-dependent growth inhibition | [6] |

| Glioma cells | Western Blot | 50 nM | Reduced phosphorylation of Akt | [7] |

| K562 and K562/A | Cell Viability | 25-1600 nM | Dose-dependent decrease in cell viability | [8][9] |

| Renal Cell Carcinoma (RCC) cells | Cell Viability | 10-1000 nM | Growth inhibition | [10] |

| PTEN-null cell lines (PC3M, U87MG) | Proliferation | GI₅₀ of 10-12 nM | Dose-dependent reduction in cell proliferation | [2] |

Note: It is recommended to perform a dose-response curve to determine the IC₅₀ or GI₅₀ for your specific cell line and assay.

Conclusion